(2-Aminoethyl)phosphonic acid
(2-Aminoethyl)phosphonic acid
(2-aminoethyl)phosphonic acid is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group. It has a role as a metabolite, a human metabolite and a mouse metabolite. It is a member of phosphonic acids and a primary amino compound. It is functionally related to a phosphonic acid. It is a tautomer of a (2-aminoethyl)phosphonic acid zwitterion.
(2-Aminoethyl)phosphonic acid is a natural product found in Homo sapiens, Streptomyces regensis, and other organisms with data available.
An organophosphorus compound isolated from human and animal tissues.
(2-Aminoethyl)phosphonic acid is a natural product found in Homo sapiens, Streptomyces regensis, and other organisms with data available.
An organophosphorus compound isolated from human and animal tissues.
Brand Name:
Vulcanchem
CAS No.:
2041-14-7
VCID:
VC21198652
InChI:
InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
SMILES:
C(CP(=O)(O)O)N
Molecular Formula:
C2H8NO3P
Molecular Weight:
125.06 g/mol
(2-Aminoethyl)phosphonic acid
CAS No.: 2041-14-7
Cat. No.: VC21198652
Molecular Formula: C2H8NO3P
Molecular Weight: 125.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2-aminoethyl)phosphonic acid is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group. It has a role as a metabolite, a human metabolite and a mouse metabolite. It is a member of phosphonic acids and a primary amino compound. It is functionally related to a phosphonic acid. It is a tautomer of a (2-aminoethyl)phosphonic acid zwitterion. (2-Aminoethyl)phosphonic acid is a natural product found in Homo sapiens, Streptomyces regensis, and other organisms with data available. An organophosphorus compound isolated from human and animal tissues. |
|---|---|
| CAS No. | 2041-14-7 |
| Molecular Formula | C2H8NO3P |
| Molecular Weight | 125.06 g/mol |
| IUPAC Name | 2-aminoethylphosphonic acid |
| Standard InChI | InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) |
| Standard InChI Key | QQVDJLLNRSOCEL-UHFFFAOYSA-N |
| SMILES | C(CP(=O)(O)O)N |
| Canonical SMILES | C(CP(=O)(O)O)N |
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